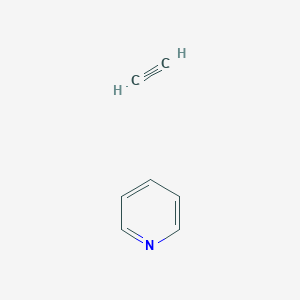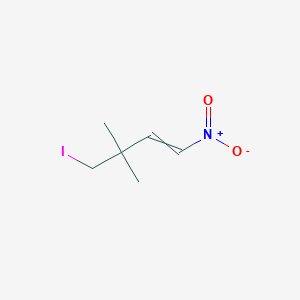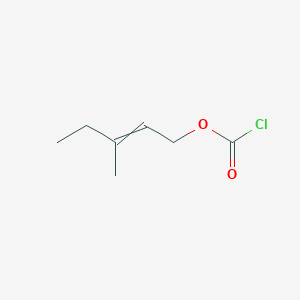
Acetylene--pyridine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylene–pyridine (1/1) is a co-crystal formed from acetylene and pyridine in a 1:1 molar ratio. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, while acetylene is the simplest alkyne with a triple bond between two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acetylene–pyridine (1/1) involves the reaction of acetylene with pyridine under controlled conditions. One method involves passing a mixture of acetylene and hydrogen cyanide through a red-hot tube, which was historically used to synthesize pyridine . Another approach is the direct interaction of acetylene and pyridine at low temperatures to form the co-crystal .
Industrial Production Methods: Industrial production of acetylene–pyridine (1/1) can be achieved through the controlled mixing of acetylene and pyridine in a reactor under specific temperature and pressure conditions. The process requires careful monitoring to ensure the correct stoichiometry and to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Acetylene–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives and acetylene oxidation products.
Reduction: Reduction reactions can convert the triple bond in acetylene to a double or single bond, forming different hydrocarbon derivatives.
Substitution: Pyridine’s nitrogen atom can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyridine N-oxide, acetic acid.
Reduction: Ethylene, ethane.
Substitution: Alkylpyridines, acylpyridines.
Applications De Recherche Scientifique
Acetylene–pyridine (1/1) has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of acetylene–pyridine (1/1) involves its interaction with molecular targets through the pyridine ring and the reactive acetylene triple bond. Pyridine can act as a ligand, binding to metal ions and enzymes, thereby influencing biochemical pathways. Acetylene’s triple bond can participate in addition reactions, forming new chemical bonds and altering molecular structures .
Comparaison Avec Des Composés Similaires
Pyridine: A basic aromatic heterocycle with similar chemical properties but without the acetylene component.
Acetylene: A simple alkyne with high reactivity but lacking the aromatic stability of pyridine.
Pyridine Derivatives: Compounds like picoline and lutidine, which have additional methyl groups on the pyridine ring.
Uniqueness: Acetylene–pyridine (1/1) is unique due to its co-crystal structure, combining the reactivity of acetylene with the aromatic stability and biological activity of pyridine.
Propriétés
Numéro CAS |
790665-58-6 |
|---|---|
Formule moléculaire |
C7H7N |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
acetylene;pyridine |
InChI |
InChI=1S/C5H5N.C2H2/c1-2-4-6-5-3-1;1-2/h1-5H;1-2H |
Clé InChI |
HFJASQBEIMATBQ-UHFFFAOYSA-N |
SMILES canonique |
C#C.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14223063.png)

![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)

![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)

